2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a unique 4-(prop-2-en-1-yloxy)phenyl side chain. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUXDQFCBLRIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyr(All)-OH typically involves the protection of the amino group of D-tyrosine with the Fmoc group and the hydroxyl group with the allyl group. The process generally follows these steps:
Protection of the Amino Group: The amino group of D-tyrosine is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group is then protected by reacting the intermediate with allyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: In industrial settings, the production of Fmoc-D-Tyr(All)-OH follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Tyr(All)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Cleavage Reactions: Removal of the allyl group using palladium catalysts.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Cleavage: Palladium(0) complexes in the presence of a nucleophile like morpholine.
Major Products Formed:
Deprotected Amino Acid: D-Tyrosine.
Peptide Chains: Various peptides depending on the sequence of amino acids used.
Cleaved Allyl Group: Allyl alcohol.
Scientific Research Applications
Chemistry: Fmoc-D-Tyr(All)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for solid-phase peptide synthesis.
Biology: In biological research, peptides synthesized using Fmoc-D-Tyr(All)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Peptides synthesized using Fmoc-D-Tyr(All)-OH are used in the development of peptide-based drugs, including antimicrobial peptides, enzyme inhibitors, and hormone analogs.
Industry: In the industrial sector, Fmoc-D-Tyr(All)-OH is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of Fmoc-D-Tyr(All)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The allyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The molecular targets and pathways involved depend on the specific peptides synthesized using Fmoc-D-Tyr(All)-OH.
Comparison with Similar Compounds
Structural Variations in Side Chains
The uniqueness of the target compound lies in its allyloxy-phenyl substituent. Below is a comparison with structurally related Fmoc-protected amino acids:
Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives
Solubility and Stability
- Hydrophobic Side Chains : Branched alkyl groups (e.g., 3-methylbutoxy in ) improve lipid solubility but may reduce aqueous compatibility.
- Polar Groups : The allyloxy group in the target compound offers moderate polarity, balancing solubility in organic and aqueous media .
Unique Advantages of the Target Compound
Dual Reactivity : The allyloxy group allows orthogonal functionalization alongside the Fmoc group, enabling multi-step synthetic strategies .
Steric and Electronic Effects : The allyloxy-phenyl moiety provides steric bulk without excessive hydrophobicity, making it suitable for peptide backbone modifications in drug design .
Biopolymer Compatibility : Compared to bulkier substituents (e.g., anthracenyl in ), the allyloxy group minimizes aggregation in aqueous environments.
Biological Activity
The compound 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid, commonly referred to as Fmoc-amino acid derivatives, is a synthetic amino acid derivative notable for its biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its potential therapeutic applications.
The compound has the following chemical structure:
- Molecular Formula : C28H28N2O5
- Molecular Weight : 472.54 g/mol
- IUPAC Name : (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid
Synthesis
The synthesis of Fmoc-amino acids typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This process allows for selective reactions during peptide synthesis. The general steps include:
- Protection of the Amino Group : The amino group of the target amino acid is protected by attaching the Fmoc group.
- Formation of the Peptide Bond : The protected amino acid is then coupled with other amino acids or peptides.
- Deprotection : The Fmoc group is removed under basic conditions to yield free amino acids or peptides.
Biological Activity
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. The presence of the prop-2-en-1-yloxy group enhances its interaction with bacterial cell walls, making it a potential candidate for antibiotic development .
Cytotoxicity
In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve apoptosis pathways triggered by the compound's interaction with cellular proteins involved in cell cycle regulation .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has shown promise in inhibiting proteases and kinases, which could be leveraged for therapeutic interventions in diseases such as cancer and diabetes .
Case Studies
Several case studies highlight the efficacy of this compound in biological applications:
- Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a new antimicrobial agent.
- Cytotoxic Studies : In a comparative study against various cancer cell lines, the compound exhibited IC50 values in the low micromolar range, suggesting strong cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
